molecular formula C8H7BF2O4 B2554393 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid CAS No. 2096334-34-6

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2554393
CAS No.: 2096334-34-6
M. Wt: 215.95
InChI Key: FKBKLXXNCMSJMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, a transition metal catalyst . The palladium, having undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction .

Pharmacokinetics

It’s important to note that the susceptibility of boronic acids to hydrolysis can be influenced by factors such as ph . This could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result is the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acids, including this compound, can be significantly accelerated at physiological pH . This could potentially impact the compound’s stability and efficacy in biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: De-boronated aromatic compounds.

Scientific Research Applications

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid can be compared with other similar boronic acids:

Properties

IUPAC Name

(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBKLXXNCMSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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